molecular formula C18H14FNO3 B2708747 (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate CAS No. 946264-59-1

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Cat. No. B2708747
CAS RN: 946264-59-1
M. Wt: 311.312
InChI Key: VGXLDSWULGJGGI-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a white crystalline powder that is soluble in organic solvents and is widely used in the synthesis of other chemical compounds.

Scientific Research Applications

Synthesis and Characterization

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate, as part of oxazole derivatives, is significant in the realm of synthetic organic chemistry. These compounds are often synthesized through intricate methods, such as the one-pot synthesis approach, which is utilized for creating 1,4,5-trisubstituted 1,2,3-triazoles. This method highlights the compound's role in facilitating complex chemical transformations, underscoring its importance in the synthesis and characterization of novel organic molecules (Ahmed et al., 2016).

Structural Analysis

Structural analysis of such compounds often involves advanced techniques, including X-ray diffraction, to elucidate their crystal structures. This analysis provides insights into their molecular configurations and the interactions that stabilize their structures, such as hydrogen bonding interactions and π-hole tetrel bonding interactions. These interactions are crucial for understanding the reactivity and potential applications of these molecules in further chemical syntheses and materials science (Ahmed et al., 2020).

Fluorescent Molecular Probes

Derivatives of this compound have been explored for their potential as fluorescent molecular probes. This application is based on their solvatochromic properties, where the fluorescence emission of these compounds changes with the polarity of the solvent. Such properties make these compounds valuable tools in the development of sensitive probes for biological and chemical sensing applications. The "push-pull" electron transfer system inherent in these molecules contributes to their strong solvent-dependent fluorescence, which can be correlated with solvent polarity parameters. This characteristic is exploited in designing probes for studying various biological events and processes, offering insights into the local environment around the probe molecule (Diwu et al., 1997).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-8-6-13(7-9-15)10-18(21)22-12-16-11-17(23-20-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXLDSWULGJGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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